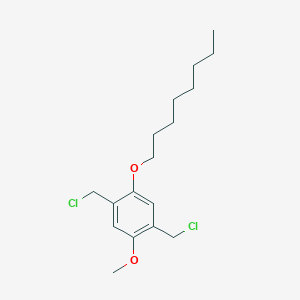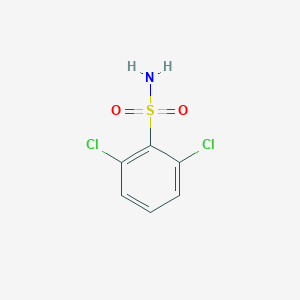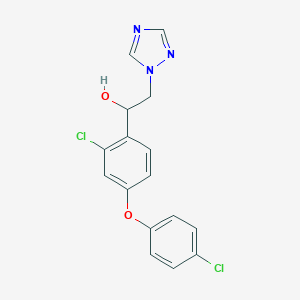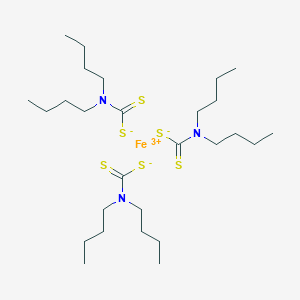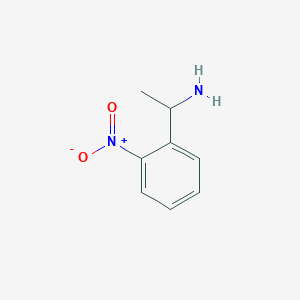
1-(2-Nitrophenyl)ethanamine
Vue d'ensemble
Description
“1-(2-Nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as “(αR)-α-Methyl-2-nitrobenzenemethanamine” and "(1R)-1-(2-Nitrophenyl)ethan-1-amine" .
Molecular Structure Analysis
The molecular structure of “1-(2-Nitrophenyl)ethanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is “InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)CCN)N+[O-]" .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Nitrophenyl)ethanamine” is 166.18 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates : It is utilized in synthesizing intermediates for pharmaceuticals. For instance, it acts as a key intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia, using a novel route starting from 2-nitrochlorobenzene (Luo, Chen, Zhang, & Huang, 2008). Similarly, it serves as an intermediate in preparing the Bcl-2 inhibitor ABT-263 (Youjun, 2010).
Study of Psychoactive Substances : Its derivatives, such as substituted N-benzylphenethylamines, have been studied for their pharmacological properties. These compounds are potent agonists at 5-HT2A receptors, which are associated with hallucinogenic activity (Eshleman et al., 2018).
Isotope Enrichment Studies : 1-(2-Nitrophenyl)ethanamine derivatives have been used in the preparation of isotopically enriched compounds for research purposes, such as in nuclear medicine or molecular imaging (Yilmaz & Shine, 1988).
Photochemistry and Biological Applications : The compound has been used in the synthesis of photosensitive fatty acid precursors for biological studies, demonstrating its utility in photochemistry and potential applications in biologically relevant research (Jie, Xupei, Sreekumar, & Walker, 1997).
Metabolic Profiling : Studies on the metabolic profile of its derivatives, like 25N-NBOMe, in human liver microsomes have been conducted. Such research is crucial for understanding the metabolism and potential toxicity of new psychoactive substances (Seo, Kim, Kim, Yoo, & Hong, 2018).
Catalysis and Organic Synthesis : Its derivatives have been used as ligands in nickel-catalyzed reactions, indicating its potential in facilitating various organic synthesis processes (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).
Antimicrobial and Antiviral Research : Schiff bases derived from 1-(2-Nitrophenyl)ethanamine have been studied for their antimicrobial and potential antiviral properties, including as inhibitors of COVID-19 (G, K, P, & N, 2023).
Molecular Electronics : Derivatives of 1-(2-Nitrophenyl)ethanamine have been explored in molecular electronic devices, demonstrating significant on-off peak-to-valley ratios and negative differential resistance, important for the development of nanoscale electronic components (Chen, Reed, Rawlett, & Tour, 1999).
Mercury Sensing : Novel sensors based on 1-(2-Nitrophenyl)ethanamine derivatives for the selective detection of mercury have been developed, highlighting its application in environmental monitoring (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Photolabile Chelators : The compound has been used in the development of photolabile chelators for rapid photorelease of divalent cations, which is significant in biological studies and photopharmacology (Kaplan & Ellis‐Davies, 1988).
Safety And Hazards
While specific safety and hazard information for “1-(2-Nitrophenyl)ethanamine” is not available, general precautions should be taken while handling this compound. This includes ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Propriétés
IUPAC Name |
1-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
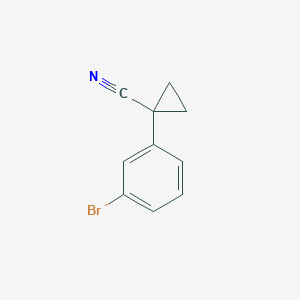
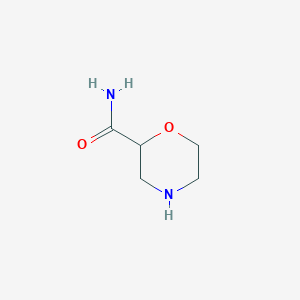
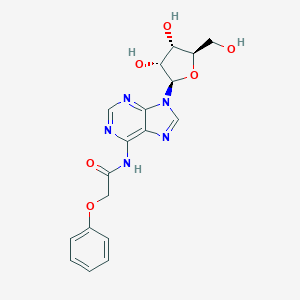
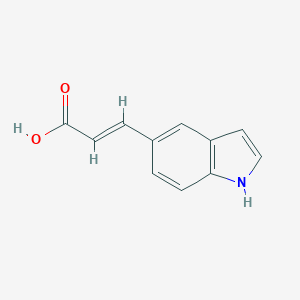

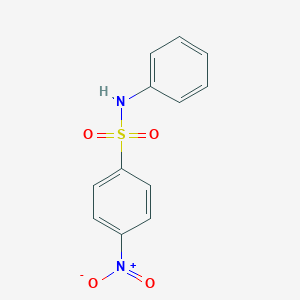
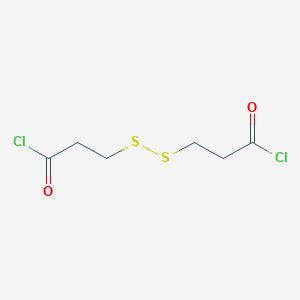
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)
